molecular formula C18H33PS3 B087853 Tricyclohexyl trithiophosphite CAS No. 13676-85-2

Tricyclohexyl trithiophosphite

Cat. No.: B087853
CAS No.: 13676-85-2
M. Wt: 376.6 g/mol
InChI Key: SVUVNJONFSNDKX-UHFFFAOYSA-N
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Description

Tricyclohexyl trithiophosphite is an organophosphorus compound with the molecular formula C₁₈H₃₃PS₃. It is characterized by the presence of three cyclohexyl groups attached to a central phosphorus atom, which is further bonded to three sulfur atoms. This compound is known for its unique chemical properties and has found applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclohexyl trithiophosphite can be synthesized through the reaction of tricyclohexyl phosphine with elemental sulfur. The reaction typically occurs under mild conditions, with the phosphine and sulfur being mixed in a suitable solvent such as toluene or hexane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyl trithiophosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tricyclohexyl phosphine oxide and sulfur dioxide.

    Reduction: It can be reduced to tricyclohexyl phosphine and hydrogen sulfide.

    Substitution: The sulfur atoms in this compound can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an inert solvent such as dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide or potassium iodide are used in polar solvents like ethanol or acetone.

Major Products Formed:

    Oxidation: Tricyclohexyl phosphine oxide and sulfur dioxide.

    Reduction: Tricyclohexyl phosphine and hydrogen sulfide.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Tricyclohexyl trithiophosphite has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to stabilize transition metal complexes and facilitate various catalytic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its ability to interact with metal surfaces makes it valuable in corrosion inhibition.

Mechanism of Action

The mechanism by which tricyclohexyl trithiophosphite exerts its effects involves its ability to donate and accept electrons. This property allows it to participate in redox reactions and to stabilize reactive intermediates. The compound can interact with various molecular targets, including metal ions and biological macromolecules, through coordination bonds and non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Tricyclohexyl phosphine: Similar in structure but lacks the sulfur atoms. It is widely used as a ligand in organometallic chemistry.

    Triphenyl phosphine: Contains phenyl groups instead of cyclohexyl groups. It is also used as a ligand and a reagent in organic synthesis.

    Tris(2,4-di-tert-butylphenyl) phosphite: Contains bulky phenyl groups with tert-butyl substituents. It is used as an antioxidant in polymers.

Uniqueness: Tricyclohexyl trithiophosphite is unique due to the presence of three sulfur atoms, which impart distinct chemical properties. These sulfur atoms enhance its ability to stabilize metal complexes and participate in redox reactions. The cyclohexyl groups provide steric bulk, which can influence the reactivity and selectivity of the compound in various chemical processes.

Properties

IUPAC Name

tris(cyclohexylsulfanyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUVNJONFSNDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SP(SC2CCCCC2)SC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159913
Record name Tricyclohexyl trithiophosphite
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Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-85-2
Record name Tricyclohexyl phosphorotrithioite
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tricyclohexyl trithiophosphite
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Record name Tricyclohexyl trithiophosphite
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Record name Tricyclohexyl trithiophosphite
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